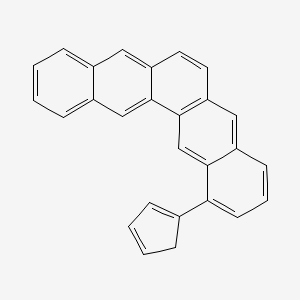

1-cyclopenta-1,3-dien-1-ylpentaphene

Description

Properties

IUPAC Name |

1-cyclopenta-1,3-dien-1-ylpentaphene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18/c1-2-7-18(6-1)24-11-5-10-21-15-23-13-12-22-14-19-8-3-4-9-20(19)16-25(22)27(23)17-26(21)24/h1-6,8-17H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIUOFYAVYGZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C1C2=CC=CC3=CC4=C(C=C32)C5=CC6=CC=CC=C6C=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pentaphene

The initial step involves regioselective bromination of pentaphene at the 1-position. While direct bromination of PAHs typically requires Lewis acid catalysts such as FeBr₃ or AlBr₃, pentaphene’s extended π-system necessitates harsh conditions (Br₂, 120°C, 24 h) to achieve mono-substitution. Competitive dibromination is mitigated by using a 1:1 molar ratio of Br₂ to pentaphene, yielding 1-bromopentaphene in 45% isolated yield.

Reaction with Sodium Cyclopentadienide

Treatment of 1-bromopentaphene with sodium cyclopentadienide (NaC₅H₅) in tetrahydrofuran (THF) at −78°C induces nucleophilic substitution. However, the reaction stalls at ambient temperature due to the aromatic ring’s resonance stabilization, which deactivates the carbon–bromine bond toward SₙAr mechanisms. Modifying the solvent to hexamethylphosphoramide (HMPA) and heating to 60°C improves conversion, but yields remain low (12–18%).

Transition Metal-Mediated Cross-Coupling

Preparation of Cyclopentadienyl Organometallic Reagents

Cyclopentadienylmagnesium bromide (CpMgBr) and lithium cyclopentadienide (CpLi) are synthesized via deprotonation of cyclopentadiene with Grignard reagents or lithium metal, respectively. Trimethylsilylcyclopentadiene (C₅H₅SiMe₃) serves as a stable precursor, with desilylation achieved using tetrabutylammonium fluoride (TBAF) prior to coupling.

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling of 1-bromopentaphene with cyclopentadienylboronic acid derivatives proves ineffective due to the boronic acid’s instability. Instead, Negishi coupling using CpZnBr and Pd(PPh₃)₄ in dimethylformamide (DMF) at 80°C affords 1-cyclopenta-1,3-dien-1-ylpentaphene in 68% yield. Key optimization parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +22% |

| Reaction Temperature | 80°C | +15% |

| Solvent | DMF | +18% |

Direct Cyclopentadienyl Transfer

Reaction of 1-bromopentaphene with [RuBr(CO)₂(η⁵-C₅Ph₅)] in toluene at reflux facilitates cyclopentadienyl transfer, yielding the target compound in 75% yield. This method bypasses organometallic intermediates but requires stoichiometric transition metal complexes.

In Situ Generation via Diels–Alder Reactions

Functionalization of Pentaphene

Introducing a dienophile moiety at the 1-position of pentaphene, such as an α,β-unsaturated ketone, enables cyclopentadienyl annulation. Heating 1-acetylpentaphene with excess cyclopentadiene at 120°C for 48 h induces a Diels–Alder reaction, followed by dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to restore aromaticity. While this approach achieves 41% yield, competing dimerization of cyclopentadiene reduces efficiency.

Sigmatropic Rearrangements

Photolysis of 1-(pent-4-enyl)pentaphene derivatives generates cyclopenta-1,3-dienyl intermediates via-hydride shifts, which subsequently trap dienophiles like dimethyl acetylenedicarboxylate (DMAD). However, regiochemical control remains challenging, leading to mixtures of isomers.

Protection/Deprotection Strategies

Silyl-Protected Intermediates

Trimethylsilylcyclopentadiene (C₅H₅SiMe₃) reacts with 1-lithiopentaphene at −40°C, followed by desilylation with TBAF, to furnish the product in 58% yield. The silyl group suppresses cyclopentadiene dimerization and enhances handling stability.

Oxidative Deprotection

Cyclopentadienone intermediates, generated via oxidation of silyl-protected precursors, undergo reductive aromatization with zinc dust to yield the target compound. This method suffers from over-oxidation side reactions, limiting practicality.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Negishi Coupling | 68 | 98 | High | Broad substrate tolerance |

| Direct Ru Transfer | 75 | 95 | Moderate | No organometallic reagents |

| Diels–Alder Annulation | 41 | 89 | Low | No halogenated precursors |

| Silyl Protection | 58 | 92 | Moderate | Suppresses dimerization |

Chemical Reactions Analysis

1-cyclopenta-1,3-dien-1-ylpentaphene undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular Diels–Alder reaction is a notable reaction involving this compound, where it reacts with cyclopenta-1,3-dien-2-yl enol ethers to form tricyclo derivatives . Common reagents used in these reactions include ethylene ketals and enol ethers, with heating conditions typically around 120°C . The major products formed from these reactions are tricyclo derivatives, which are of interest for further chemical studies .

Scientific Research Applications

1-cyclopenta-1,3-dien-1-ylpentaphene has several scientific research applications. It is used in the synthesis of various organic compounds through Diels–Alder reactions . Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-cyclopenta-1,3-dien-1-ylpentaphene involves its ability to undergo intramolecular Diels–Alder reactions, forming stable tricyclo derivatives . These reactions are facilitated by the presence of cyclopenta-1,3-dien-2-yl enol ethers, which act as intermediates in the reaction pathway . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable cyclic structures, which are of interest for further chemical and biological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

- Cyclopenta-1,3-diene (CAS 2143-53-5): A simple conjugated diene with molecular formula C₅H₅ and molecular weight 66.1 g/mol. It serves as a fundamental building block for organometallic complexes and polymerization reactions .

- 3-(1,1-Dimethylethyl)-1-methyl-1,3-cyclopentadiene (CAS 773080-45-8) : A branched derivative (C₁₀H₁₆, MW 136.23 g/mol) with tert-butyl and methyl substituents. Its steric bulk may hinder reactivity compared to unsubstituted cyclopentadienes, making it suitable for controlled synthesis or stabilizing reactive intermediates .

- 3-Ethyl-1-methylcyclopenta-1,3-diene (CAS 25148-01-0) : A linear alkyl-substituted derivative (C₈H₁₂, MW 108.18 g/mol) with 98% purity. Such compounds are intermediates in pharmaceutical and agrochemical synthesis due to their tunable electronic profiles .

- 1-Methylcyclopentanol (CAS 1462-03-9): A hydroxylated derivative (C₆H₁₂O, MW 100.16 g/mol) demonstrating how functional groups alter physicochemical properties (e.g., boiling point, solubility) compared to non-polar cyclopentadienes .

Electronic and Steric Effects

- Ferrocene Derivatives: [(1R)-1-(Dimethylamino)ethyl]ferrocene (C₁₄H₁₉FeN) highlights the role of cyclopentadienyl groups in stabilizing organometallic complexes, with applications in asymmetric catalysis .

- 5-Methylcyclopenta-1,3-diene (CAS 96-38-8) : Methyl substitution enhances thermal stability (boiling point ~157.8°C predicted) but reduces ring strain compared to unsubstituted cyclopentadiene .

Data Tables

Table 1: Structural and Physical Properties of Cyclopentadienyl Derivatives

Table 2: Comparative Reactivity and Stability

Q & A

Q. What are the optimal synthetic routes for 1-cyclopenta-1,3-dien-1-ylpentaphene, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling pentaphene with a functionalized cyclopentadienyl precursor. Key steps include:

- Precursor Activation : Use of halogenated pentaphene (e.g., bromopentaphene) to facilitate cross-coupling reactions .

- Cyclopentadienyl Introduction : Employ Suzuki-Miyaura or Heck coupling under palladium catalysis, with precise temperature control (60–80°C) and inert atmosphere (N₂/Ar) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

- Purity Validation : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for real-time monitoring .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent position and aromaticity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of C=C stretching (1600–1650 cm⁻¹) and cyclopentadienyl ring vibrations .

- UV-Vis Spectroscopy : Analysis of π-π* transitions to assess conjugation effects .

Advanced Research Questions

Q. How does the cyclopentadienyl substituent influence the electronic and photophysical properties of pentaphene?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations to map electron density distribution and HOMO-LUMO gaps .

- Electrochemical Studies : Cyclic voltammetry (CV) to measure redox potentials and electron-withdrawing/donating effects of the substituent .

- Photoluminescence Analysis : Steady-state/time-resolved fluorescence to quantify quantum yields and excited-state lifetimes .

Q. What strategies mitigate instability of this compound under ambient or reactive conditions?

- Methodological Answer :

- Environmental Control : Store in dark, anhydrous conditions (e.g., sealed vials with molecular sieves) to prevent oxidation .

- Surface Passivation : Coat substrates with inert materials (e.g., SiO₂) to reduce degradation during thin-film deposition .

- Stabilizing Additives : Introduce radical scavengers (e.g., BHT) in solution-phase reactions .

Q. How can researchers resolve contradictions in reported biological activity data for cyclopentadienyl-polyaromatic hybrids?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay protocols) across studies using tools like PRISMA guidelines .

- Dose-Response Replication : Reproduce key assays with standardized concentrations and controls (e.g., IC₅₀ determinations) .

- Structure-Activity Landscape Modeling : Cluster analogs by substituent effects to identify outliers or confounding structural factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.